REACTION_CXSMILES
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[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)(=[O:5])=[O:4])[CH3:2].[H][H]>CO.[Ni]>[CH2:1]([S:3]([C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:12])(=[O:5])=[O:4])[CH3:2]
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
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Smiles
|
C(C)S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was subsequently filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to yield 1.5 g (8.1 mmol; yield=93%) of an yellow oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)(=O)C=1C=C(N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |